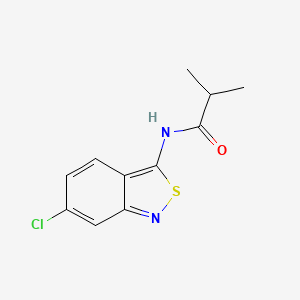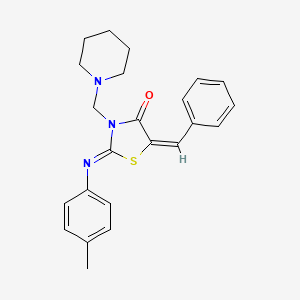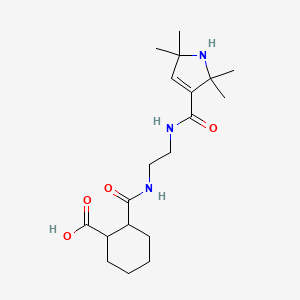
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- is a complex organic compound It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a pyrrole derivative
Méthodes De Préparation
The synthesis of Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- typically involves multiple steps:
Hydrogenation of Benzoic Acid: The initial step involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid.
Formation of Pyrrole Derivative: The pyrrole derivative is synthesized through a series of reactions involving tetramethylpyrrole.
Coupling Reactions: The final steps involve coupling the cyclohexanecarboxylic acid with the pyrrole derivative through amide bond formation, often using reagents like EDC or HATU.
Analyse Des Réactions Chimiques
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into cyclohexyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, forming esters and amides.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural components .
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- can be compared with other similar compounds:
Cyclohexanecarboxylic Acid: A simpler analog without the pyrrole derivative.
Hexahydrobenzoic Acid: Another related compound with similar structural features.
Cyclohexylcarboxylic Acid: Shares the cyclohexane ring and carboxylic acid group.
Propriétés
Numéro CAS |
93799-07-6 |
|---|---|
Formule moléculaire |
C19H31N3O4 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
2-[2-[(2,2,5,5-tetramethyl-1H-pyrrole-3-carbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H31N3O4/c1-18(2)11-14(19(3,4)22-18)16(24)21-10-9-20-15(23)12-7-5-6-8-13(12)17(25)26/h11-13,22H,5-10H2,1-4H3,(H,20,23)(H,21,24)(H,25,26) |
Clé InChI |
VPKPGZITIYAKBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C(=O)NCCNC(=O)C2CCCCC2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


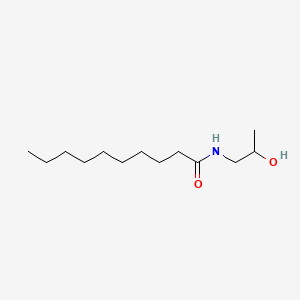
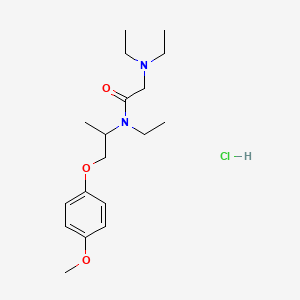

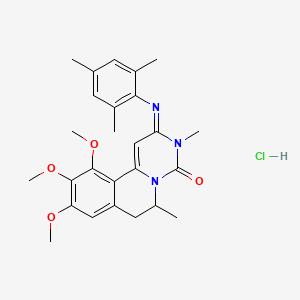
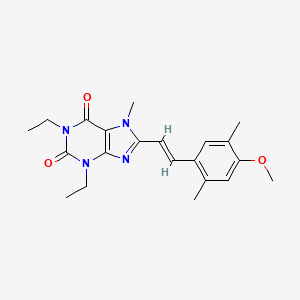
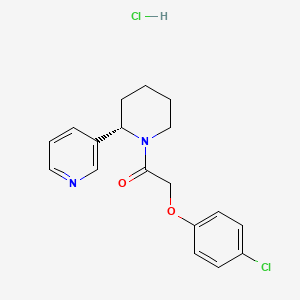
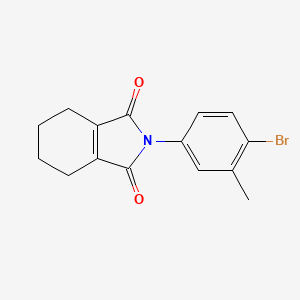
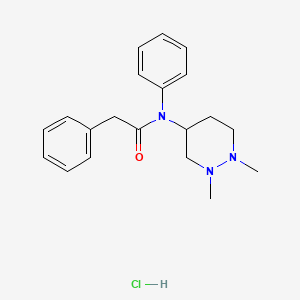
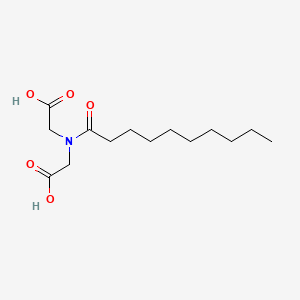
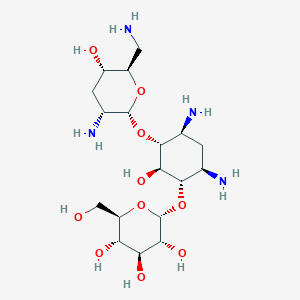
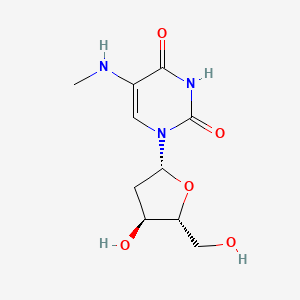
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
